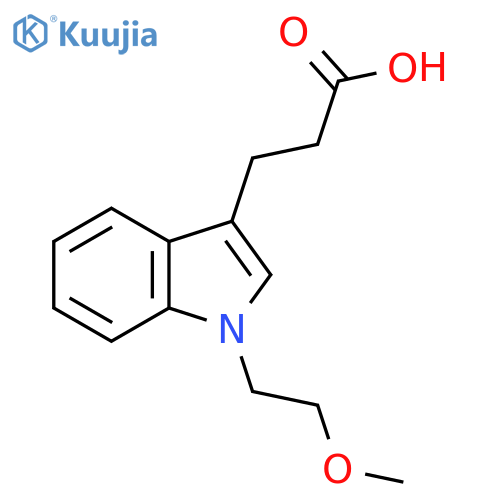

Cas no 1021245-39-5 (3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid)

1021245-39-5 structure

商品名:3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid

CAS番号:1021245-39-5

MF:C14H17NO3

メガワット:247.289684057236

MDL:MFCD11528940

CID:4676866

3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid

- 3-(1-(2-methoxyethyl)-1H-indol-3-yl)propanoic acid

- STL250929

- BBL031946

- 1H-indole-3-propanoic acid, 1-(2-methoxyethyl)-

- 3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid

-

- MDL: MFCD11528940

- インチ: 1S/C14H17NO3/c1-18-9-8-15-10-11(6-7-14(16)17)12-4-2-3-5-13(12)15/h2-5,10H,6-9H2,1H3,(H,16,17)

- InChIKey: LLFFYRADJLCLMX-UHFFFAOYSA-N

- ほほえんだ: O(C)CCN1C=C(CCC(=O)O)C2C=CC=CC1=2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 282

- トポロジー分子極性表面積: 51.5

3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 2500052-500MG |

3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid |

1021245-39-5 | 95% | 500MG |

$200 | 2023-07-06 | |

| Enamine | EN300-302422-0.25g |

3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid |

1021245-39-5 | 95% | 0.25g |

$178.0 | 2023-02-25 | |

| OTAVAchemicals | 2500052-250MG |

3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid |

1021245-39-5 | 95% | 250MG |

$175 | 2023-07-06 | |

| Aaron | AR00HAG4-5g |

3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid |

1021245-39-5 | 95% | 5g |

$1785.00 | 2023-12-16 | |

| Aaron | AR00HAG4-500mg |

3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid |

1021245-39-5 | 95% | 500mg |

$481.00 | 2025-02-17 | |

| Aaron | AR00HAG4-2.5g |

3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid |

1021245-39-5 | 95% | 2.5g |

$1218.00 | 2023-12-16 | |

| 1PlusChem | 1P00HA7S-50mg |

3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid |

1021245-39-5 | 95% | 50mg |

$161.00 | 2023-12-27 | |

| 1PlusChem | 1P00HA7S-1g |

3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid |

1021245-39-5 | 95% | 1g |

$609.00 | 2023-12-27 | |

| A2B Chem LLC | AI05592-500mg |

3-[1-(2-Methoxyethyl)-1h-indol-3-yl]propanoic acid |

1021245-39-5 | >95% | 500mg |

$412.00 | 2024-04-20 | |

| 1PlusChem | 1P00HA7S-2.5g |

3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid |

1021245-39-5 | 95% | 2.5g |

$1134.00 | 2023-12-27 |

3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

1021245-39-5 (3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid) 関連製品

- 73-22-3(L-Tryptophan)

- 56-69-9(5-Hydroxy Tryptophan)

- 87-51-4(3-Indoleacetic acid)

- 392-12-1(Indole-3-pyruvic acid)

- 443-73-2(5-Fluoroindole-3-acetic acid)

- 54-12-6(tryptophan)

- 87-32-1(N-Acetyl-tryptophan)

- 443-75-4(2-(6-Fluoro-1H-indol-3-yl)acetic acid)

- 778-82-5(Ethyl Indole-3-acetate)

- 133-32-4(4-(1H-indol-3-yl)butanoic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量